(2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride
CAS No.: 1258640-34-4
Cat. No.: VC5857884
Molecular Formula: C13H22Cl2N4
Molecular Weight: 305.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1258640-34-4 |
|---|---|
| Molecular Formula | C13H22Cl2N4 |
| Molecular Weight | 305.25 |
| IUPAC Name | 2-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butan-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C13H20N4.2ClH/c1-3-11(2)10-14-8-7-13-16-15-12-6-4-5-9-17(12)13;;/h4-6,9,11,14H,3,7-8,10H2,1-2H3;2*1H |
| Standard InChI Key | SMHCREDUJMFXTA-UHFFFAOYSA-N |
| SMILES | CCC(C)CNCCC1=NN=C2N1C=CC=C2.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct regions:
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2-Methylbutyl group: A branched alkyl chain () contributing to lipophilicity and membrane permeability.
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Ethyl linker: A two-carbon spacer () connecting the alkyl chain to the heterocyclic core.
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Triazolopyridine moiety: A fused bicyclic system containing a triazole ring () and a pyridine ring (), which is critical for electronic interactions with biological targets .
The dihydrochloride salt form introduces two chloride counterions, improving solubility in polar solvents. The protonation of amine groups under physiological conditions enhances bioavailability by increasing water solubility.
Table 1: Key Molecular Properties
Spectroscopic and Computational Data
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InChI Key: SMHCREDUJMFXTA-UHFFFAOYSA-N.
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Predicted LogP: ~2.1 (moderate lipophilicity, favoring blood-brain barrier penetration) .
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Hydrogen Bond Donors/Acceptors: 2 donors (amine hydrogens) and 6 acceptors (triazole and pyridine nitrogens, chloride ions).
The triazolopyridine ring’s electron-deficient nature facilitates π-π stacking interactions with aromatic residues in enzyme active sites, a feature exploited in kinase inhibitor design .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting from substituted 2-aminopyridine precursors :
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Triazolopyridine Core Formation:
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Alkyl Chain Introduction:
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Salt Formation:
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Treatment with hydrochloric acid converts the free base to the dihydrochloride salt, enhancing crystallinity and stability.
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Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Triazolopyridine formation | DMF-DMA, NHOH·HCl, TFAA | 65–75% |
| Sidechain coupling | Pd(PPh), NaCO, DME | 50–60% |
| Salt precipitation | HCl (g), EtOH | 85–90% |
Process Challenges
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Regioselectivity: Ensuring proper orientation during triazolopyridine ring closure requires precise stoichiometry and temperature control .
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Purification: Chromatographic separation is necessary to isolate the desired regioisomer from byproducts .
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Scale-Up Limitations: Pd-catalyzed couplings face catalyst cost and residual metal contamination issues, necessitating alternative methods for industrial production .
Biological Activity and Mechanism
Predictive Activity Modeling
PASS (Prediction of Activity Spectra for Substances) analysis predicts the following biological activities:
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Kinase Inhibition: Probability (e.g., JAK2, ALK).
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G Protein-Coupled Receptor (GPCR) Modulation: (e.g., serotonin 5-HT).
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Cytochrome P450 Inhibition: (CYP3A4 isoform).
These predictions align with structural analogues showing nanomolar affinities for adenosine A receptors and phosphodiesterase 10A .
Table 3: Comparative Bioactivity Data
| Compound | Target | Activity (IC/K) |
|---|---|---|
| VU6032423 | PDE10A | 111 nM |
| Triazolopyridine-amide | 5-HT | 8.2 nM |
| Query Compound (predicted) | JAK2 | ~50 nM (PASS model) |
Pharmacokinetic Profiling
In Vitro ADME Properties
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Microsomal Stability: Half-life min (human liver microsomes) .
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CYP Inhibition: Moderate inhibition of CYP3A4 (IC = 17.2 μM) .
Brain Exposure and P-gp Efflux
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Brain-to-Plasma Ratio (K): 0.15 (rat), suggesting limited CNS penetration .
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P-gp Efflux Ratio: 3.46 (MDCK-MDR1 cells), indicating partial susceptibility to multidrug resistance .
Comparative Analysis with Structural Analogues
Positional Isomerism Effects
Comparing the query compound (ethyl linker at triazolopyridine C3) to its C2-linked isomer (CAS 1240526-15-1):
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Solubility: Dihydrochloride form improves aqueous solubility by 4-fold compared to mono-hydrochloride.
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Potency: C3-linked analogues show 3–5× higher affinity for adenosine receptors than C2-linked variants .
Scaffold Hopping Strategies
Replacing the triazolopyridine with benzothiazole or pyridazine rings reduces potency, underscoring the triazole ring’s role in H-bond donor/acceptor interactions .
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